![molecular formula C17H21N5O2 B5572853 4-[4-(2-furoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5572853.png)

4-[4-(2-furoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves condensation reactions and can be tailored to introduce different substituents, affecting the molecule's chemical behavior and biological activity. For instance, Sekiya, Hata, and Yamada (1983) explored the structure-activity relationships of hypoglycemic 4-amino-2-(1-piperazinyl)pyrimidines, highlighting the importance of the basicity of the piperazinyl group and the acylated substituents for activity (Sekiya, T., Hata, S., & Yamada, S., 1983). Such studies indicate the complexity and specificity of synthesizing targeted pyrimidine derivatives.

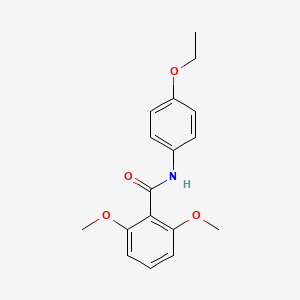

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including "4-[4-(2-furoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine," is characterized by its aromatic ring and nitrogen atoms at positions 1 and 3 of the ring. These structural elements are crucial for the molecule's interaction with biological targets. The presence of piperazine and pyrrolidine rings introduces additional sites for potential biological interaction and modulation of the molecule's physical and chemical properties.

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitution, electrophilic substitution, and ring transformation reactions. These reactions can be utilized to modify the pyrimidine core, altering the molecule's chemical properties and biological activity. For example, Mattioda et al. (1975) synthesized a series of 4-piperazinopyrimidines with varied substituents, demonstrating the versatility of pyrimidine chemistry and its relevance to discovering compounds with desirable pharmacological profiles (Mattioda, G., et al., 1975).

Scientific Research Applications

Synthesis and Biological Applications

Synthesis and Evaluation for Anti-inflammatory and Analgesic Activities : A study by Sondhi et al. (2007) involved the synthesis of pyrimidine derivatives, including compounds related to the chemical structure , through condensation reactions. These compounds were evaluated for their anti-inflammatory and analgesic activities, indicating the potential for developing new therapeutic agents (Sondhi, Jain, Dinodia, Shukla, & Raghubir, 2007).

Adenosine A2a Receptor Antagonists : Another research by Vu et al. (2004) discovered that piperazine derivatives of 2-furanyl[1,2,4]triazolo[1,5-a][1,3,5]triazine, which shares a structural motif with the compound of interest, act as potent and selective adenosine A2a receptor antagonists. These findings suggest potential applications in treating neurodegenerative disorders such as Parkinson's disease (Vu, Pan, Peng, Kumaravel, Smits, Jin, Phadke, Engber, Huang, Reilly, Tam, Grant, Hetu, & Petter, 2004).

Pharmaceutical Development

P2Y12 Antagonists for Platelet Aggregation : Research conducted by Parlow et al. (2009) on piperazinyl-glutamate-pyrimidines, similar in structure, led to the discovery of potent P2Y12 antagonists. These compounds showed promise for inhibiting platelet aggregation, indicating their potential use in preventing thrombotic events (Parlow, Burney, Case, Girard, Hall, Hiebsch, Huff, Lachance, Mischke, Rapp, Woerndle, & Ennis, 2009).

Antibacterial Agents : Matsumoto and Minami (1975) explored 8-alkyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids, compounds with a structural resemblance, for their antibacterial activity. These agents showed enhanced activity against gram-negative bacteria, including Pseudomonas aeruginosa, suggesting their use as effective antibacterial drugs (Matsumoto & Minami, 1975).

properties

IUPAC Name |

furan-2-yl-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O2/c23-16(14-4-3-13-24-14)21-11-9-20(10-12-21)15-5-6-18-17(19-15)22-7-1-2-8-22/h3-6,13H,1-2,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTWMGDUKGQAHPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-ethyl-4-[(trifluoromethyl)sulfonyl]-1,2-benzenediamine](/img/structure/B5572805.png)

![1-(2-methoxyphenyl)-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-1H-pyrazole-4-carboxamide](/img/structure/B5572806.png)

methanone](/img/structure/B5572816.png)

![6-fluoro-2-{[rel-(4aS,8aR)-4a-(hydroxymethyl)octahydro-1,6-naphthyridin-6(2H)-yl]methyl}-4-quinolinol dihydrochloride](/img/structure/B5572822.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-[(4-phenyl-1-piperidinyl)acetyl]piperidine](/img/structure/B5572831.png)

![3-[1-(4-{[(2,2-dimethylcyclopropyl)carbonyl]oxy}phenyl)-3-oxo-1,3-dihydro-2-benzofuran-1-yl]phenyl 2,2-dimethylcyclopropanecarboxylate](/img/structure/B5572832.png)

![4-[4-(4-acetyl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5572843.png)

![5-(2-bromophenyl)-4-[(2,3-dimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5572848.png)

![2-(dimethylamino)-N-ethyl-2-(3-methylphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5572855.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-pyridin-3-ylpropanamide](/img/structure/B5572858.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,6-difluorobenzamide](/img/structure/B5572861.png)